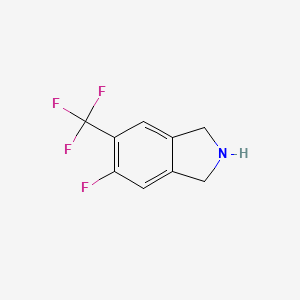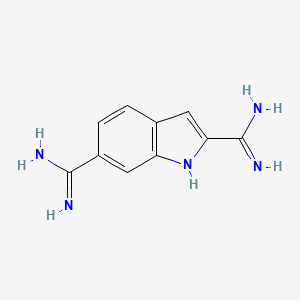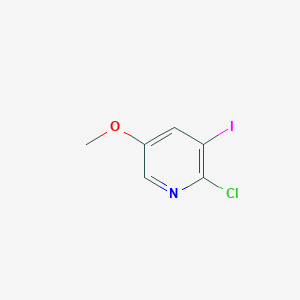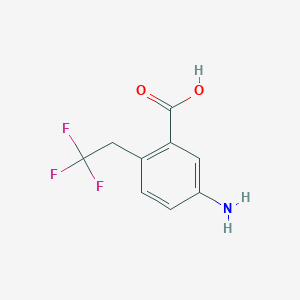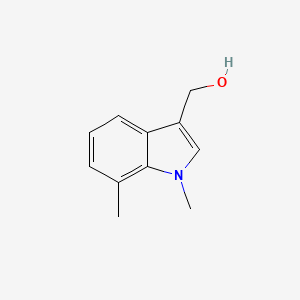
(1,7-Dimethyl-1H-indol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,7-Dimethyl-1H-indol-3-yl)methanol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,7-Dimethyl-1H-indol-3-yl)methanol typically involves the reaction of 1,7-dimethylindole with formaldehyde under acidic conditions. The reaction proceeds through electrophilic substitution at the 3-position of the indole ring, followed by reduction to yield the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are often used for substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted indoles, aldehydes, ketones, and various reduced derivatives.
科学的研究の応用
(1,7-Dimethyl-1H-indol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1,7-Dimethyl-1H-indol-3-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
3,3’-Diindolylmethane: Another indole derivative with potential therapeutic applications, particularly in cancer treatment.
Uniqueness: (1,7-Dimethyl-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 1 and 7 of the indole ring differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
(1,7-dimethylindol-3-yl)methanol |
InChI |
InChI=1S/C11H13NO/c1-8-4-3-5-10-9(7-13)6-12(2)11(8)10/h3-6,13H,7H2,1-2H3 |
InChIキー |
ODAKCTALIIAAAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=CN2C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


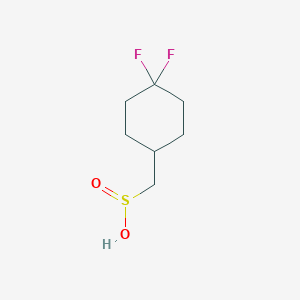
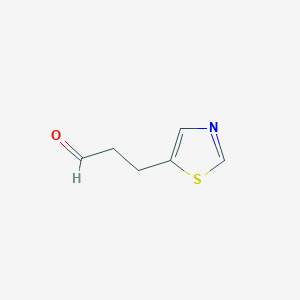
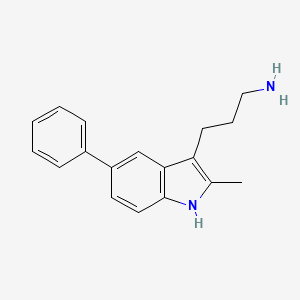
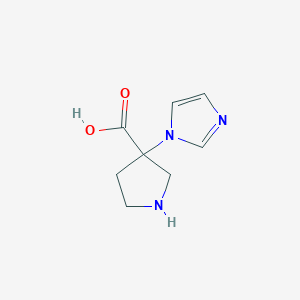
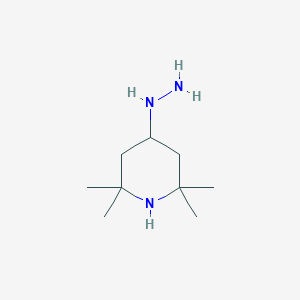
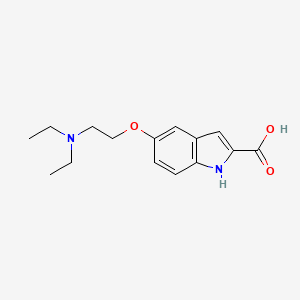

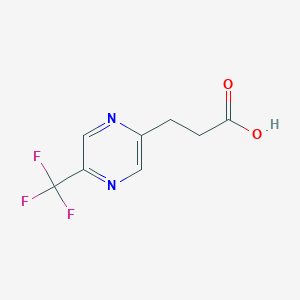
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate](/img/structure/B12967832.png)
